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Compound of Interest

Compound Name: 2-(2-Bromoethyl)oxirane

Cat. No.: B080843

In the landscape of synthetic chemistry and drug discovery, building blocks that offer multiple,
distinct reactive sites are of paramount importance. 2-(2-Bromoethyl)oxirane is a prime
example of such a molecule, possessing two electrophilic centers: a strained oxirane (epoxide)
ring and a primary alkyl bromide. This dual functionality provides chemists with a versatile
platform for sequential or selective reactions, enabling the construction of complex molecular
architectures from a simple, readily accessible precursor.[1][2] Its utility as an intermediate in
the synthesis of pharmaceuticals and other fine chemicals stems directly from this unique
structural arrangement, which allows for the controlled introduction of a hydroxyethyl group and
a reactive handle for further elaboration.[2] This guide offers a comprehensive technical
overview of this reagent, from its fundamental properties and nomenclature to its core reactivity
and practical applications.

Nomenclature and Chemical Identifiers

Precise communication in science begins with unambiguous nomenclature. 2-(2-
Bromoethyl)oxirane is known by several synonyms, and it is crucial for researchers to
recognize these alternatives when conducting literature searches or sourcing materials. The
compound is chiral, and its identifiers may refer to the racemic mixture or specific enantiomers.
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Identifier Type

Value

Source(s)

Primary IUPAC Name

2-(2-Bromoethyl)oxirane

[1]

Common Synonyms

4-Bromo-1,2-epoxybutane

[213][41[5]

1,2-Epoxy-4-bromobutane [1]

1-Bromo-3,4-epoxybutane [1]

Bromoethyl epoxide [1]

CAS Number (Racemic) 13287-42-8 [1112]
CAS Number (S)-enantiomer 61847-07-2 [6]
Molecular Formula C4H7BrO [1]
Canonical SMILES Clc(o1)cceBr [1]

INChI=1S/C4H7BrO/c5-2-1-4-

InChl [1]
3-6-4/h4H,1-3H2
ZKODPGZNBMIZFX-

InChlKey [1]
UHFFFAOYSA-N

MDL Number MFCD11040246

Physicochemical Properties

Understanding the physical properties of a reagent is fundamental to its safe handling, reaction

setup, and purification. 2-(2-Bromoethyl)oxirane is a colorless liquid with limited water

solubility but good solubility in common organic solvents.[1][3]

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://wap.guidechem.com/encyclopedia/2-bromoethyl-oxirane-dic418566.html
https://www.nordmann.global/en/products/4-bromo-1-2-epoxybutane
https://www.chembk.com/en/chem/2-(2-bromoethyl)oxirane
http://www.jmapharma.com/product_detail/13.html
http://www.jinonpharma.com/product_detail_en/28.html
https://wap.guidechem.com/encyclopedia/2-bromoethyl-oxirane-dic418566.html
https://wap.guidechem.com/encyclopedia/2-bromoethyl-oxirane-dic418566.html
https://wap.guidechem.com/encyclopedia/2-bromoethyl-oxirane-dic418566.html
https://wap.guidechem.com/encyclopedia/2-bromoethyl-oxirane-dic418566.html
https://www.nordmann.global/en/products/4-bromo-1-2-epoxybutane
https://www.sigmaaldrich.com/SG/en/product/sial/16995
https://wap.guidechem.com/encyclopedia/2-bromoethyl-oxirane-dic418566.html
https://wap.guidechem.com/encyclopedia/2-bromoethyl-oxirane-dic418566.html
https://wap.guidechem.com/encyclopedia/2-bromoethyl-oxirane-dic418566.html
https://wap.guidechem.com/encyclopedia/2-bromoethyl-oxirane-dic418566.html
https://www.benchchem.com/product/b080843?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/2-bromoethyl-oxirane-dic418566.html
https://www.chembk.com/en/chem/2-(2-bromoethyl)oxirane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Molecular Weight 151.00 g/mol [6]
Appearance Colorless liquid with a faint, ae
sweet odor

Density ~1.521 g/mL at 20 °C [6]

Boiling Point 80 °C at 50 mmHg [6]

Flash Point 59 °C (138.2 °F) - closed cup [6]
Refractive Index (n20/D) ~1.476 [6]

N Insoluble in water; soluble in
Solubility ] [11[3]
organic solvents

Store in a cool, dry place;
Storage Temperature ] [1]
typically 2-8 °C

Synthesis and Manufacturing

While various synthetic routes exist, a common and logical laboratory-scale preparation
involves the nucleophilic addition of a vinyl group to epibromohydrin. This is effectively
achieved using a Grignard reagent, such as vinylmagnesium bromide. This method leverages
the high reactivity of the Grignard reagent to open the epoxide ring of epibromohydrin, followed
by an intramolecular cyclization. A more direct industrial route involves the selective
epoxidation of 4-bromo-1-butene.[7]

Below is a representative protocol for the synthesis of vinylmagnesium bromide, a key
precursor, adapted from established procedures.[8][9]

Detailed Protocol: Preparation of Vinylmagnesium
Bromide in THF

» Expert Insight: This protocol is foundational for many syntheses. The use of tetrahydrofuran
(THF) as a solvent is critical, as it effectively solvates the Grignard reagent, maintaining its
reactivity.[8] The initiation of the reaction is the most crucial step; activation of the
magnesium with iodine or a small amount of pre-formed Grignard reagent is often necessary.
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All glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon)
to exclude moisture, which would quench the reagent.

Step-by-Step Methodology:

o Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic
stirrer, a reflux condenser fitted with a drying tube (e.g., Drierite), and a pressure-equalizing
dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to
cool to room temperature.

e Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a
single crystal of iodine.

e Initiation: Add enough anhydrous THF via the dropping funnel to just cover the magnesium
turnings. Add a small portion (~5-10%) of a solution of vinyl bromide (1.0 equivalent) in
anhydrous THF from the dropping funnel.

o Observation: The reaction has initiated when the brown color of the iodine fades and gentle
bubbling (effervescence) is observed at the magnesium surface. Gentle warming may be
required. If initiation is difficult, a small amount of 1,2-dibromoethane can be added.

¢ Addition: Once the reaction is sustained, add the remaining vinyl bromide solution dropwise
at a rate sufficient to maintain a gentle reflux.

o Completion: After the addition is complete, stir the grey-to-brown mixture at room
temperature for an additional 30-60 minutes to ensure complete consumption of the
magnesium. The resulting solution of vinylmagnesium bromide is now ready for use in the
subsequent reaction with epibromohydrin.

Visualization: Synthesis Workflow
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Caption: Workflow for the synthesis of 2-(2-Bromoethyl)oxirane.
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Chemical Reactivity and Mechanisms

The synthetic utility of 2-(2-bromoethyl)oxirane is defined by its two distinct electrophilic sites.
The choice of nucleophile and reaction conditions dictates the outcome, allowing for selective
functionalization.

» Epoxide Ring-Opening: The three-membered oxirane ring is highly strained and susceptible
to nucleophilic attack. This reaction relieves ring strain and is a powerful method for forming
carbon-heteroatom or carbon-carbon bonds.[10][11]

» Nucleophilic Substitution: The primary alkyl bromide is a good substrate for SN2 reactions,
allowing for displacement of the bromide ion by a wide range of nucleophiles.

Regioselectivity of Epoxide Ring-Opening

The most critical aspect of this reagent's reactivity is the regioselectivity of the epoxide
opening. The outcome is dictated by the reaction conditions.

o Under Basic or Neutral Conditions (SN2 Mechanism): Strong, anionic nucleophiles (e.g.,
RO-, RS~, N3—, CN~, organometallics) will attack the less sterically hindered carbon of the
epoxide in a classic SN2 fashion.[10][12][13] This results in the formation of a secondary
alcohol. The leaving group is a poor one (an alkoxide), so the reaction is driven by the potent
nucleophile and the release of ring strain.[12]

» Under Acidic Conditions (SN1-like Mechanism): In the presence of acid, the epoxide oxygen
is first protonated, making it an excellent leaving group (a neutral alcohol).[12] The C-O
bonds weaken, and a significant partial positive charge develops on the carbon atoms. This
positive charge is better stabilized on the more substituted secondary carbon. A weak
nucleophile (e.g., H20, ROH) will then attack this more substituted carbon.[12][14][15] The
mechanism has substantial SN1 character, although a fully formed carbocation is unlikely.
[12]

Visualization: Reaction Mechanisms

Caption: Regioselective epoxide opening under basic conditions (SN2).

Applications in Research and Drug Development
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2-(2-Bromoethyl)oxirane is primarily used as a versatile bifunctional intermediate in the
synthesis of more complex molecules, particularly within the pharmaceutical industry.[2][16] Its
structure allows for the introduction of a 1-hydroxybut-3-enyl or related scaffold, which can
serve as a linker or core structural element.

o Pharmaceutical Intermediates: It is a key starting material for various active pharmaceutical
ingredients (APIs). The dual electrophilic sites allow for the sequential addition of different
nucleophilic fragments, building molecular complexity in a controlled manner.[2]

¢ Synthesis of Heterocycles: The molecule can be used to construct substituted
tetrahydrofurans, pyrrolidines, and other heterocyclic systems, which are common maotifs in
drug candidates. For example, reaction with an amine can lead to an initial epoxide opening,
followed by an intramolecular SN2 reaction where the newly formed hydroxyl group
displaces the bromide, or the nitrogen attacks the alkyl bromide followed by cyclization.

o Linker Chemistry: In fields like proteomics and antibody-drug conjugates (ADCSs), bifunctional
linkers are essential. Derivatives of 2-(2-bromoethyl)oxirane can be employed to create
linkers with defined length and chemical handles for conjugation to proteins and payloads.

Safety and Handling

As a reactive electrophile, 2-(2-Bromoethyl)oxirane must be handled with appropriate caution.
It is classified as a flammable liquid and is irritating to the eyes, respiratory system, and skin.[1]

[6]

GHS Hazard Information

Pictogram Signal Word Hazard Statements Source(s)

H226: Flammable
liquid and vapor.H315:
Causes skin

] irritation.H319:

& | Warning , [6]
Causes serious eye
irritation.H335: May
cause respiratory

irritation.
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Precautionary Measures and Handling

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[3]

» Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-
resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[1][6]

o Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid
direct contact with skin, eyes, and respiratory tract. Do not breathe vapor.[1][3]

o Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]

o First Aid:

o

In case of skin contact: Immediately wash with plenty of soap and water.

[¢]

In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least
15 minutes and seek medical advice.[1]

[¢]

If inhaled: Move the person to fresh air.

[¢]

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page loading... [wap.guidechem.com]

2. 4-Bromo-1,2-epoxybutane (13287-42-8) at Nordmann - nordmann.global
[nordmann.global]

3. chembk.com [chembk.com]
4. 4-Bromo-1,2-epoxy-butane;(2-Bromoethyl)oxirane [jmapharma.com]
5. (2-Bromoethyl)oxirane [jinonpharma.com]

6. (S)-(-)-(2-Bromoethyl)oxirane technical, = 90 GC sum of enantiomers 61847-07-2
[sigmaaldrich.com]

7. researchgate.net [researchgate.net]
8. orgsyn.org [orgsyn.org]
9. Organic Syntheses Procedure [orgsyn.org]

10. aliphatic nucleophilic substitution [faculty.csbsju.edu]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b080843?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/encyclopedia/2-bromoethyl-oxirane-dic418566.html
https://www.nordmann.global/en/products/4-bromo-1-2-epoxybutane
https://www.nordmann.global/en/products/4-bromo-1-2-epoxybutane
https://www.chembk.com/en/chem/2-(2-bromoethyl)oxirane
http://www.jmapharma.com/product_detail/13.html
http://www.jinonpharma.com/product_detail_en/28.html
https://www.sigmaaldrich.com/SG/en/product/sial/16995
https://www.sigmaaldrich.com/SG/en/product/sial/16995
https://www.researchgate.net/figure/Synthesis-of-the-bromo-alkyl-oxirane-by-epoxidation-reaction-of-bromo-alkenes_fig6_351093395
https://www.orgsyn.org/Content/pdfs/procedures/CV4P0258.pdf
http://www.orgsyn.org/demo.aspx?prep=CV4P0258
https://faculty.csbsju.edu/cschaller/Reactivity/nusub/NSepoxide.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 11. chem.libretexts.org [chem.libretexts.org]

e 12. chem.libretexts.org [chem.libretexts.org]

e 13. orgosolver.com [orgosolver.com]

e 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

e 15. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

e 16. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis
Method_Chemicalbook [chemicalbook.com]

 To cite this document: BenchChem. [Introduction: The Strategic Value of a Bifunctional
Electrophile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080843#synonyms-for-2-2-bromoethyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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